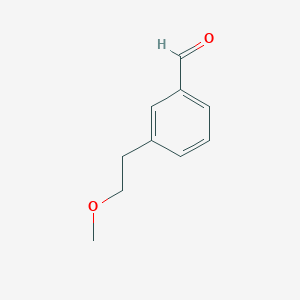
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and trifluoromethoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid typically involves the bromination of a trifluoromethoxy-substituted phenylboronic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid functional group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
(2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. It is a key reagent in:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethoxy and bromine substituents influence the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Bromo-2-(trifluoromethoxy)phenylboronic acid
Comparison: (2,4-Dibromo-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both bromine and trifluoromethoxy groups, which provide distinct electronic and steric properties. These substituents enhance its reactivity in cross-coupling reactions compared to similar compounds with fewer or different substituents. The combination of bromine and trifluoromethoxy groups also allows for selective functionalization and modification of the phenyl ring, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C7H4BBr2F3O3 |
|---|---|
Peso molecular |
363.72 g/mol |
Nombre IUPAC |
[2,4-dibromo-5-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BBr2F3O3/c9-4-2-5(10)6(16-7(11,12)13)1-3(4)8(14)15/h1-2,14-15H |
Clave InChI |
XVNWBFMVPMCVMD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1Br)Br)OC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)

![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)


![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)



